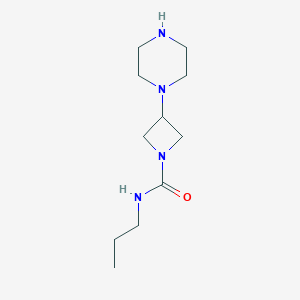
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide is a heterocyclic compound that features both a piperazine and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse functionalization and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to receptors. This compound may interact with enzymes or receptors involved in various biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Piperazine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide is unique due to the presence of both piperazine and azetidine rings, which provide a versatile scaffold for functionalization and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in drug discovery and development.
特性
分子式 |
C11H22N4O |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
3-piperazin-1-yl-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-2-3-13-11(16)15-8-10(9-15)14-6-4-12-5-7-14/h10,12H,2-9H2,1H3,(H,13,16) |
InChIキー |
HOEIYMUQJWFMDZ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N1CC(C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
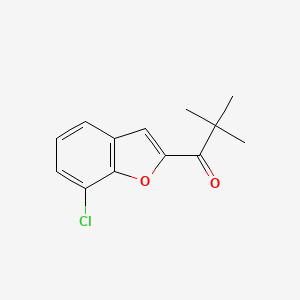
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)


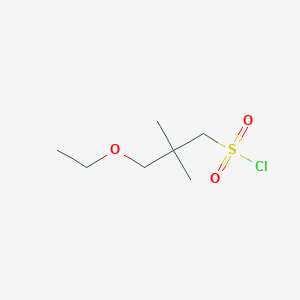

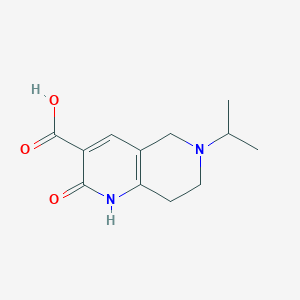
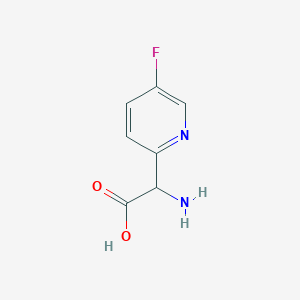
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
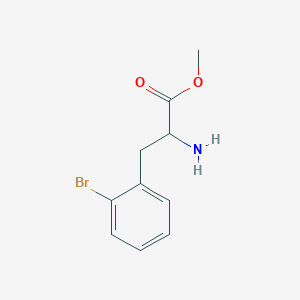
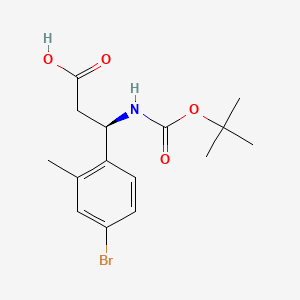

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)
